FLTX1

Description

BenchChem offers high-quality FLTX1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about FLTX1 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

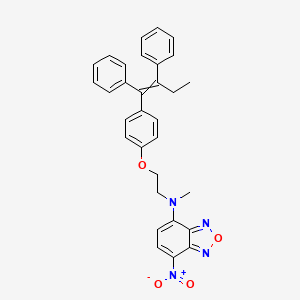

Molecular Formula |

C31H28N4O4 |

|---|---|

Molecular Weight |

520.6 g/mol |

IUPAC Name |

N-[2-[4-(1,2-diphenylbut-1-enyl)phenoxy]ethyl]-N-methyl-4-nitro-2,1,3-benzoxadiazol-7-amine |

InChI |

InChI=1S/C31H28N4O4/c1-3-26(22-10-6-4-7-11-22)29(23-12-8-5-9-13-23)24-14-16-25(17-15-24)38-21-20-34(2)27-18-19-28(35(36)37)31-30(27)32-39-33-31/h4-19H,3,20-21H2,1-2H3 |

InChI Key |

UKSXWLGSDIHAEK-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C(C1=CC=CC=C1)C2=CC=C(C=C2)OCCN(C)C3=CC=C(C4=NON=C34)[N+](=O)[O-])C5=CC=CC=C5 |

Origin of Product |

United States |

Foundational & Exploratory

FLTX1: A Dual-Mechanism Selective Estrogen Receptor Modulator and Photosensitizer

An In-depth Technical Guide on the Core Mechanism of Action

This guide provides a detailed overview of the molecular mechanisms of FLTX1, a novel fluorescent derivative of tamoxifen. It is intended for researchers, scientists, and drug development professionals interested in the fields of oncology, endocrinology, and photodynamic therapy. This document outlines FLTX1's function as a Selective Estrogen Receptor Modulator (SERM), its unique lack of uterine estrogenic effects, and its emergent properties as a photosensitizer for photodynamic therapy (PDT).

Core Mechanism of Action: Selective Estrogen Receptor Modulation

FLTX1 is a derivative of tamoxifen, a well-established SERM used in the treatment of estrogen receptor-positive (ER+) breast cancer.[1] Like its parent compound, the primary mechanism of action of FLTX1 is the competitive inhibition of the estrogen receptor (ER), particularly the alpha subtype (ERα).[2][3]

In ER+ breast cancer cells, the binding of 17β-estradiol to ERα triggers a conformational change in the receptor, leading to its dimerization, nuclear translocation, and subsequent binding to Estrogen Response Elements (EREs) in the promoter regions of target genes. This process initiates the transcription of genes involved in cell proliferation and survival.[4]

FLTX1 competitively binds to the ligand-binding domain of ERα, effectively blocking the binding of endogenous 17β-estradiol.[3] This antagonist action prevents the conformational changes required for receptor activation and subsequent gene transcription, thereby inhibiting the proliferation of estrogen-dependent breast cancer cells.

A key differentiator of FLTX1 from tamoxifen is its lack of significant estrogenic agonistic effects in uterine tissue. While tamoxifen can act as a partial agonist in the uterus, leading to an increased risk of endometrial hyperplasia and cancer, FLTX1 is reported to be devoid of these uterotrophic effects.

dot

Caption: FLTX1 as a Selective Estrogen Receptor Modulator (SERM).

Emergent Mechanism: Photodynamic Therapy and ROS Generation

Beyond its role as a SERM, FLTX1 possesses a unique photochemical property that enables it to act as a photosensitizer for photodynamic therapy (PDT). Upon irradiation with light of a specific wavelength, FLTX1 can generate reactive oxygen species (ROS), which are highly cytotoxic to cancer cells.

This dual-action capability presents a novel therapeutic strategy. FLTX1 can first selectively accumulate in ER+ breast cancer cells due to its high affinity for the estrogen receptor. Subsequent localized irradiation can then trigger the production of ROS, leading to targeted cell death via apoptosis, while minimizing damage to surrounding healthy tissues.

dot

Caption: Photodynamic Therapy (PDT) mechanism of FLTX1.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for FLTX1.

Table 1: Binding Affinity and Potency of FLTX1

| Parameter | Value | Cell Line/System | Reference |

| Relative Binding Affinity (vs. Tamoxifen) | 141% | Not specified | |

| IC₅₀ (vs. [³H] E₂ binding) | 87.5 nM | Rat Uterine Cytosol | |

| IC₅₀ (E₂-induced luciferase activity) | 1.74 µM | MCF-7 | |

| IC₅₀ (E₂-induced luciferase activity) | 0.61 µM | T47D-KBluc | |

| XPGlide Score (Computational) | -11.55 kcal/mol | Human ERα LBD |

Table 2: In Vitro Efficacy of FLTX1

| Assay | Cell Line | Concentration Range | Observation | Reference |

| Cell Proliferation | MCF-7 | 0.01 - 10 µM | Dose-dependent reduction in cell proliferation. | |

| Luciferase Reporter | MCF-7 | 0.1 nM - 10 µM | Dose-dependent reduction of estradiol-induced luciferase expression. | |

| Luciferase Reporter | T47D-KBluc | 0.1 nM - 10 µM | Dose-dependent reduction of estradiol-induced luciferase expression. |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of FLTX1.

Competitive Estrogen Receptor Binding Assay

dot

Caption: Workflow for a competitive estrogen receptor binding assay.

Objective: To determine the relative binding affinity of FLTX1 for the estrogen receptor compared to 17β-estradiol.

Materials:

-

Rat uterine cytosol (as a source of ER)

-

[³H]-17β-estradiol (radiolabeled ligand)

-

FLTX1 (test compound)

-

Unlabeled 17β-estradiol (for standard curve)

-

Assay buffer (e.g., Tris-EDTA-DTT-Glycerol buffer)

-

Hydroxylapatite (HAP) slurry

-

Scintillation cocktail and counter

Procedure:

-

Preparation of Rat Uterine Cytosol: Uteri from ovariectomized rats are homogenized in assay buffer and centrifuged to obtain a cytosolic fraction rich in estrogen receptors.

-

Competitive Binding Reaction: A constant concentration of [³H]-17β-estradiol is incubated with the uterine cytosol in the presence of increasing concentrations of unlabeled FLTX1. A parallel incubation is performed with unlabeled 17β-estradiol to generate a standard curve.

-

Incubation: The reaction mixtures are incubated at 4°C for 18-24 hours to reach equilibrium.

-

Separation of Bound and Free Ligand: A hydroxylapatite (HAP) slurry is added to the reaction tubes to bind the receptor-ligand complexes. The tubes are centrifuged, and the supernatant containing the unbound ligand is discarded.

-

Quantification: The HAP pellet is washed, and the radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The amount of bound [³H]-17β-estradiol is plotted against the logarithm of the competitor (FLTX1 or 17β-estradiol) concentration. The IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radiolabeled ligand) is determined.

Cell Proliferation Assay (Crystal Violet)

Objective: To assess the effect of FLTX1 on the proliferation of ER+ breast cancer cells.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

FLTX1

-

17β-Estradiol

-

Phosphate-buffered saline (PBS)

-

Crystal violet staining solution (0.5% crystal violet in 20% methanol)

-

33% Acetic acid

Procedure:

-

Cell Seeding: MCF-7 cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: The culture medium is replaced with a medium containing various concentrations of FLTX1, with or without 17β-estradiol to assess its antagonistic effects.

-

Incubation: Cells are incubated for 6 days.

-

Staining: The medium is removed, and the cells are washed with PBS. The cells are then fixed and stained with the crystal violet solution.

-

Solubilization: The excess stain is washed off, and the stained cells are air-dried. The dye is solubilized with 33% acetic acid.

-

Quantification: The absorbance of the solubilized dye is measured at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

ERE-Luciferase Reporter Assay

dot

Caption: Workflow for an ERE-luciferase reporter assay.

Objective: To measure the effect of FLTX1 on ER-mediated gene transcription.

Materials:

-

MCF-7 or T47D-KBluc cells

-

ERE-luciferase reporter plasmid

-

Transfection reagent

-

FLTX1

-

17β-Estradiol

-

Luciferase assay reagent

Procedure:

-

Cell Transfection: Cells are transiently or stably transfected with a plasmid containing a luciferase reporter gene driven by an ERE-containing promoter.

-

Treatment: Transfected cells are treated with 17β-estradiol to induce luciferase expression, in the presence or absence of increasing concentrations of FLTX1.

-

Incubation: Cells are incubated for 18-24 hours to allow for gene expression.

-

Cell Lysis and Luciferase Assay: The cells are lysed, and a luciferase assay reagent containing the substrate luciferin is added.

-

Quantification: The luminescence, which is proportional to the luciferase activity and therefore ER transcriptional activity, is measured using a luminometer.

Intracellular ROS Detection Assay (DCFH-DA)

Objective: To detect the generation of intracellular ROS in cells treated with FLTX1 and light.

Materials:

-

MCF-7 cells

-

FLTX1

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Light source with appropriate wavelength for FLTX1 excitation

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Seeding and Treatment: MCF-7 cells are seeded in a suitable culture plate and incubated with FLTX1.

-

Loading with DCFH-DA: The cells are loaded with DCFH-DA, a cell-permeable non-fluorescent probe. Inside the cell, esterases cleave the acetate groups, trapping the probe intracellularly.

-

Irradiation: The cells are exposed to light at the excitation wavelength of FLTX1.

-

ROS Detection: In the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Quantification: The fluorescence intensity is measured using a fluorescence microscope or a microplate reader. An increase in fluorescence indicates an increase in intracellular ROS.

References

FLTX1: A Technical Guide to its Core Target and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FLTX1 is a novel, fluorescently tagged derivative of Tamoxifen, a well-established selective estrogen receptor modulator (SERM). This guide provides a comprehensive technical overview of FLTX1, focusing on its primary molecular target, mechanism of action, and the experimental evidence that substantiates these findings. FLTX1 serves as a potent antiestrogenic agent, specifically targeting estrogen receptors to inhibit hormone-dependent cellular proliferation. Its intrinsic fluorescence allows for direct visualization and tracking of its binding within cellular systems. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of its signaling pathway and experimental applications.

Primary Molecular Target: Estrogen Receptor (ER)

The principal molecular target of FLTX1 is the estrogen receptor (ER) .[1][2][3][4] FLTX1, like its parent compound Tamoxifen, is a competitive antagonist of the estrogen receptor. It binds to the ligand-binding domain of ERs, effectively displacing the endogenous ligand, 17β-estradiol.[5] This antagonistic action is the foundation of its antiestrogenic properties.

Confocal microscopy studies have demonstrated the colocalization of FLTX1 with estrogen receptor alpha (ERα), providing direct visual evidence of their interaction within cells. Furthermore, competition studies have shown that the binding of FLTX1 can be completely displaced by unlabeled Tamoxifen and partially by estradiol. This indicates a shared binding site with these molecules on the estrogen receptor.

While the primary target is the estrogen receptor, it is noteworthy that some studies suggest the existence of non-ER-related triphenylethylene-binding sites. This observation indicates that while the main antiestrogenic effects of FLTX1 are mediated through ER, there may be other potential off-target interactions that warrant further investigation.

Mechanism of Action: Competitive Antagonism and Transcriptional Repression

FLTX1 exerts its antiestrogenic effects through a well-defined mechanism of action:

-

Competitive Binding: FLTX1 competes with 17β-estradiol for binding to the ligand-binding domain of the estrogen receptor.

-

Conformational Change: Upon binding, FLTX1 induces a conformational change in the estrogen receptor that is distinct from the conformational change induced by estradiol.

-

Inhibition of Transcriptional Activation: This altered conformation prevents the recruitment of co-activators necessary for the transcription of estrogen-responsive genes. Consequently, FLTX1 inhibits ERE (estrogen responsive DNA elements)-mediated transcriptional activation.

-

Suppression of Cell Proliferation: By blocking the transcriptional activity of the estrogen receptor, FLTX1 prevents the downstream cellular effects of estrogen signaling, most notably, hormone-dependent cellular proliferation and growth in ER-positive cancer cells.

Interestingly, while Tamoxifen can exhibit partial agonist (estrogenic) effects in some tissues, such as the uterus, FLTX1 has been shown to be devoid of this estrogenic agonistic effect. This suggests that FLTX1 is a more selective and potent antiestrogen compared to its parent compound.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of FLTX1 from various in vitro and in vivo studies.

Table 1: In Vitro Binding Affinity and Antagonistic Activity

| Assay Type | Cell Line / System | Parameter | Value | Reference(s) |

| Competitive Binding Assay | Rat Uterine Cytosol | IC50 for displacing [3H]E2 | 87.5 nM | |

| Luciferase Reporter Assay | MCF7 Cells | IC50 for E2-induced activity | 1.74 µM | |

| Luciferase Reporter Assay | T47D-KBluc Cells | IC50 for E2-induced activity | 0.61 µM |

Table 2: In Vitro Cellular Effects

| Assay Type | Cell Line | Effect | Concentration Range | Reference(s) |

| Cell Proliferation Assay | MCF7 Cells | Dose-dependent reduction in proliferation | 0.01-10 µM (over 6 days) | |

| Competition Assay | MCF7 Cells | Dose-dependent competition with Tamoxifen | 50 µM (at 2 hours) |

Table 3: In Vivo Effects

| Animal Model | Treatment | Effect | Dosage | Reference(s) |

| Immature Female Mice and Rats | 3-day subcutaneous administration | Lacked estrogenic uterotrophic, hyperplasic, and hypertrophic effects | 0.01-1 mg/kg/day |

Signaling Pathway and Experimental Workflow Visualizations

FLTX1 Signaling Pathway

The following diagram illustrates the mechanism by which FLTX1 antagonizes the estrogen receptor signaling pathway.

Caption: FLTX1 competitively binds to the estrogen receptor, preventing estradiol binding and subsequent gene transcription.

Experimental Workflow: Luciferase Reporter Assay

This diagram outlines the workflow for a luciferase reporter assay used to quantify the antagonistic effect of FLTX1 on estrogen receptor activity.

Caption: Workflow for determining FLTX1's antagonistic activity using a luciferase reporter assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of FLTX1, based on published literature.

Estrogen Receptor Competitive Binding Assay

-

Objective: To determine the binding affinity of FLTX1 to the estrogen receptor.

-

Materials:

-

Rat uterine cytosol (as a source of estrogen receptors)

-

[3H]-labeled 17β-estradiol ([3H]E2)

-

Unlabeled FLTX1 at various concentrations

-

Assay buffer

-

Scintillation counter

-

-

Protocol:

-

Prepare a series of dilutions of unlabeled FLTX1.

-

In a multi-well plate, incubate a constant concentration of [3H]E2 with the rat uterine cytosol in the presence of the varying concentrations of unlabeled FLTX1.

-

Incubate the mixture to allow for competitive binding to reach equilibrium.

-

Separate the receptor-bound [3H]E2 from the unbound [3H]E2 using a method such as dextran-coated charcoal adsorption.

-

Measure the radioactivity of the receptor-bound fraction using a scintillation counter.

-

Plot the percentage of [3H]E2 binding against the concentration of FLTX1.

-

Calculate the IC50 value, which represents the concentration of FLTX1 required to displace 50% of the [3H]E2 from the estrogen receptors.

-

ERE-Luciferase Reporter Gene Assay

-

Objective: To quantify the antagonistic effect of FLTX1 on estrogen receptor-mediated gene transcription.

-

Materials:

-

ER-positive human breast cancer cell lines (e.g., MCF7 or T47D-KBluc)

-

A plasmid vector containing a luciferase reporter gene under the control of an estrogen response element (ERE) promoter.

-

Transfection reagent

-

17β-estradiol (E2)

-

FLTX1 at various concentrations

-

Cell lysis buffer

-

Luciferase assay substrate

-

Luminometer

-

-

Protocol:

-

Seed the ER-positive cells in a multi-well plate.

-

Transfect the cells with the ERE-luciferase reporter plasmid using a suitable transfection reagent.

-

After allowing for plasmid expression, treat the cells with a constant concentration of E2 to induce luciferase expression.

-

Simultaneously, treat the cells with a range of concentrations of FLTX1. Include a control group with E2 alone.

-

Incubate the cells for a sufficient period to allow for changes in luciferase expression.

-

Lyse the cells to release the luciferase enzyme.

-

Add the luciferase assay substrate to the cell lysate.

-

Measure the luminescence produced using a luminometer.

-

Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).

-

Plot the percentage of inhibition of E2-induced luciferase activity against the concentration of FLTX1.

-

Calculate the IC50 value for the inhibition of luciferase activity.

-

Cell Proliferation Assay

-

Objective: To assess the effect of FLTX1 on the proliferation of ER-positive cancer cells.

-

Materials:

-

ER-positive human breast cancer cell line (e.g., MCF7)

-

Cell culture medium

-

FLTX1 at various concentrations

-

A method for quantifying cell number (e.g., MTS assay, crystal violet staining, or direct cell counting)

-

-

Protocol:

-

Seed the ER-positive cells in a multi-well plate at a low density.

-

Allow the cells to adhere and begin to proliferate.

-

Treat the cells with a range of concentrations of FLTX1. Include a vehicle-treated control group.

-

Incubate the cells for a defined period (e.g., 6 days), allowing for multiple rounds of cell division.

-

At the end of the incubation period, quantify the number of viable cells in each well using a chosen method.

-

Plot the cell number or a measure of cell viability against the concentration of FLTX1.

-

Determine the concentration of FLTX1 that inhibits cell proliferation by a certain percentage (e.g., GI50).

-

Conclusion

FLTX1 is a potent and specific antagonist of the estrogen receptor. Its mechanism of action, centered on the competitive inhibition of estradiol binding and subsequent repression of estrogen-dependent gene transcription, is well-supported by a range of in vitro and in vivo data. The intrinsic fluorescence of FLTX1 provides a valuable tool for visualizing its cellular localization and interaction with its primary target. The quantitative data and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals working with this promising antiestrogenic compound. Further investigation into its potential non-ER-related binding sites may reveal additional facets of its pharmacological profile.

References

FLTX1: A Technical Guide to its Discovery, Synthesis, and Preclinical Characterization

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

FLTX1 is a novel, fluorescently-tagged derivative of the selective estrogen receptor modulator (SERM), tamoxifen. Developed as a molecular probe to investigate the pharmacology of tamoxifen, FLTX1 has also demonstrated potential as a therapeutic agent in its own right. This document provides a comprehensive technical overview of the discovery, synthesis, and biological characterization of FLTX1. Detailed experimental protocols for its synthesis and key biological assays are provided, along with a summary of its pharmacological properties. Signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of its mechanism of action and experimental application.

Introduction: The Advent of a Fluorescent SERM

Tamoxifen has long been a cornerstone in the treatment of estrogen receptor-positive (ER+) breast cancer.[1][2] Its mechanism of action involves competitive antagonism of the estrogen receptor, thereby inhibiting the proliferative signaling of estradiol.[3] However, the clinical utility of tamoxifen is hampered by undesirable side effects, including an increased risk of uterine cancer, which are linked to its partial agonist activity in certain tissues.[1] To better understand the molecular interactions of tamoxifen and to develop new SERMs with improved safety profiles, a novel fluorescent derivative, FLTX1, was designed and synthesized.[1]

FLTX1 was created by covalently linking a nitrobenzoxadiazole (NBD) fluorophore to a demethylated tamoxifen core. This design allows for the visualization of the molecule's subcellular localization and its interaction with target proteins via confocal microscopy. Importantly, FLTX1 retains the potent antiestrogenic properties of tamoxifen in breast cancer cells while exhibiting a notable lack of the uterotrophic estrogenic effects observed with the parent compound, positioning it as both a valuable research tool and a potential therapeutic candidate.

Synthesis of FLTX1

The synthesis of FLTX1 is a two-step process commencing with the N-demethylation of tamoxifen, followed by the covalent attachment of the NBD fluorophore.

Experimental Protocol: Synthesis of FLTX1

Step 1: N-demethylation of Tamoxifen to N-demethyltamoxifen

-

Reaction Setup: In a round-bottom flask, dissolve tamoxifen in dichloroethane.

-

Reagent Addition: Add ethyl chloroformate to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain for the specified duration.

-

Work-up and Purification: Upon completion, cool the reaction mixture and perform an appropriate aqueous work-up. Purify the crude product, N-demethyltamoxifen, using column chromatography.

Step 2: Synthesis of FLTX1

-

Reaction Setup: Dissolve the purified N-demethyltamoxifen in methanol.

-

Reagent Addition: Add 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) to the solution.

-

Reaction: Stir the reaction mixture at room temperature.

-

Purification: Purify the final product, FLTX1, by column chromatography to yield a fluorescent compound.

-

Storage: Store purified FLTX1 at -20°C, where it remains stable for several months.

Synthesis Workflow

Caption: Synthesis workflow for FLTX1 from tamoxifen.

Biological Activity and Mechanism of Action

FLTX1 exhibits a pharmacological profile characterized by potent antiestrogenic activity in breast cancer cells and a lack of agonistic effects in uterine tissue.

Interaction with Estrogen Receptors

FLTX1 binds to the estrogen receptor α (ERα) with an affinity similar to that of tamoxifen. Competition binding assays have demonstrated that FLTX1's binding to ERα is completely displaced by unlabeled tamoxifen and partially by estradiol. This suggests that while FLTX1 primarily targets the estrogen receptor, it may also interact with other non-ER triphenylethylene-binding sites.

Signaling Pathway

Caption: FLTX1 antagonizes estradiol-mediated signaling.

Preclinical Data

A series of in vitro and in vivo studies have been conducted to characterize the pharmacological properties of FLTX1.

Quantitative Data Summary

| Parameter | Cell Line/Model | FLTX1 Value | Tamoxifen Value | Reference |

| ER Binding Affinity (IC50) | Rat Uterine Cytosol | 87.5 nM | Similar to FLTX1 | |

| Antiestrogenic Activity (IC50) | MCF7 (ERE-luciferase) | 1.74 µM | Comparable to FLTX1 | |

| Antiestrogenic Activity (IC50) | T47D-KBluc (ERE-luciferase) | 0.61 µM | Comparable to FLTX1 | |

| Cell Proliferation Inhibition | MCF7 | Dose-dependent reduction | Less effective at 0.1 µM | |

| Uterotrophic Effect | Immature female CD-1 mice | Devoid of effect | Agonistic effect |

Experimental Protocols

4.2.1. Competitive Binding Assay

-

Preparation of Uterine Cytosol: Homogenize rat uterine tissue in an appropriate buffer and centrifuge to obtain the cytosolic fraction containing estrogen receptors.

-

Assay Setup: In a 96-well plate, combine the uterine cytosol preparation, a constant concentration of [3H]-estradiol, and varying concentrations of unlabeled FLTX1 or tamoxifen.

-

Incubation: Incubate the plate for 18 hours to allow for competitive binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Separate the receptor-bound [3H]-estradiol from the free radioligand using a suitable method (e.g., filtration).

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Plot the percentage of bound [3H]-estradiol against the concentration of the competitor and determine the IC50 value.

4.2.2. Cell Proliferation (MTT) Assay

-

Cell Seeding: Seed MCF7 cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of FLTX1 or tamoxifen for 6 days.

-

MTT Addition: Add MTT solution to each well and incubate for a period to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot against the drug concentration.

4.2.3. ERE-Luciferase Reporter Assay

-

Cell Transfection: Transfect MCF7 or T47D-KBluc cells with a plasmid containing a luciferase reporter gene under the control of an estrogen response element (ERE).

-

Treatment: Pre-treat the transfected cells with varying concentrations of FLTX1 or tamoxifen for 8 hours, followed by stimulation with estradiol.

-

Cell Lysis: After a 15-16 hour incubation, lyse the cells to release the luciferase enzyme.

-

Luminometry: Add a luciferase substrate and measure the resulting luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a control and plot the inhibition of estradiol-induced activity against the drug concentration to determine the IC50.

Experimental Workflow Diagram

Caption: Preclinical evaluation workflow for FLTX1.

Conclusion and Future Directions

FLTX1 represents a significant advancement in the field of selective estrogen receptor modulators. Its intrinsic fluorescence provides a powerful tool for cellular and molecular investigations of SERM interactions, while its potent antiestrogenic activity, coupled with a lack of uterine agonism, underscores its potential as a safer alternative to tamoxifen. Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to further evaluate its therapeutic potential for the treatment of ER+ breast cancer. The unique photophysical properties of FLTX1 also open avenues for its application in photodynamic therapy and other advanced therapeutic modalities.

References

FLTX1: A Technical Guide to a Novel Fluorescent Antiestrogen

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLTX1 is a novel, fluorescently labeled derivative of tamoxifen, a well-established selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive (ER+) breast cancer. This document provides a comprehensive technical overview of FLTX1, detailing its chemical structure, physicochemical and pharmacological properties, and the experimental methodologies used for its characterization. Its unique combination of potent antiestrogenic activity, fluorescent properties, and a favorable in vivo profile makes it a valuable tool for research and a potential candidate for further drug development.

Chemical Structure and Identification

FLTX1 is synthesized by the covalent attachment of a 7-nitro-2,1,3-benzoxadiazole (NBD) fluorophore to the N-demethylated form of tamoxifen.[1] This modification allows for the visualization and tracking of the molecule within cellular systems.

| Identifier | Value |

| IUPAC Name | N-[2-[4-[(1Z)-1,2-Diphenyl-1-buten-1-yl]phenoxy]ethyl]-N-methyl-7-nitro-2,1,3-benzoxadiazol-4-amine |

| CAS Number | 1481401-71-1 |

| Chemical Formula | C₃₁H₂₈N₄O₄ |

| Molecular Weight | 520.58 g/mol |

| InChI Key | UKSXWLGSDIHAEK-WCTVFOPTSA-N |

| SMILES | O=--INVALID-LINK--[O-] |

Physicochemical Properties

A summary of the known physicochemical properties of FLTX1 is presented below.

| Property | Value | Reference |

| Solubility | Soluble in DMSO | [2] |

| Fluorescence Excitation Max | 476 nm | [1] |

| Fluorescence Emission Max | 527 nm | [1] |

Pharmacological Properties

FLTX1 retains the antiestrogenic properties of its parent compound, tamoxifen, while exhibiting a distinct pharmacological profile, most notably the absence of uterine agonistic effects.

In Vitro Activity

| Parameter | Cell Line | Value | Reference |

| ER Binding Affinity (IC₅₀) | Rat Uterine Cytosol | 87.5 nM | [2] |

| Antiestrogenic Activity (IC₅₀) | MCF-7 | 1.74 µM | |

| Antiestrogenic Activity (IC₅₀) | T47D-KBluc | 0.61 µM | |

| MCF-7 Cell Proliferation | MCF-7 | Dose-dependent reduction (0.01-10 µM) |

In Vivo Activity

Studies in animal models have demonstrated the antiestrogenic effects of FLTX1 while highlighting its lack of the undesirable uterotrophic effects associated with tamoxifen.

| Animal Model | Dosage | Effect | Reference |

| Immature female CD-1 mice and Sprague-Dawley rats | 0.01-1 mg/kg/day (s.c. for 3 days) | Lacked estrogenic uterotrophic, hyperplasic, and hypertrophic effects. Failed to alter basal proliferating cell nuclear antigen immunoreactivity. | |

| Rat uterine model | Lower doses | Antagonistic activity comparable to tamoxifen. | |

| Rat uterine model | Highest dose | Only estrogenic uterotrophy observed. |

Signaling Pathways and Mechanism of Action

FLTX1 exerts its primary pharmacological effect through competitive antagonism of the estrogen receptor. Upon entering the cell, FLTX1 binds to the ligand-binding domain (LBD) of ERα. This binding event prevents the binding of the natural ligand, 17β-estradiol, and induces a conformational change in the receptor. The bulky NBD moiety on FLTX1 is thought to sterically hinder the recruitment of coactivators necessary for the transcription of estrogen-responsive genes, leading to the observed antiestrogenic effects.

Interestingly, competition studies have shown that while FLTX1 binding is completely displaced by unlabeled tamoxifen, it is only partially displaced by estradiol. This suggests the existence of non-ER-related triphenylethylene-binding sites that FLTX1 may interact with, a phenomenon also observed with tamoxifen.

Below is a diagram illustrating the proposed mechanism of action of FLTX1.

Caption: Proposed mechanism of FLTX1 as an estrogen receptor antagonist.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Synthesis of FLTX1

The synthesis of FLTX1 is a two-step process starting from tamoxifen.

Step 1: N-demethylation of Tamoxifen

-

Treat tamoxifen with ethyl chloroformate.

-

Reflux the reaction mixture in dichloroethane to yield N-demethyltamoxifen.

Step 2: Covalent Bonding of NBD

-

Treat the resulting N-demethyltamoxifen with 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) in methanol.

-

This reaction yields the final product, FLTX1.

Caption: Workflow for the chemical synthesis of FLTX1.

Estrogen Receptor Competitive Binding Assay

This assay is performed to determine the binding affinity of FLTX1 to the estrogen receptor.

-

Prepare enriched estrogen receptor preparations from the uterine cytosol fraction of mature female Sprague-Dawley rats.

-

Incubate aliquots of the cytosol (100 µL) with 5 nM [³H]E₂ (radiolabeled estradiol).

-

Add increasing concentrations of non-radioactive FLTX1 or tamoxifen (0.1 nM to 100 µM) to the incubation mixture.

-

Incubate for 18 hours at 4°C.

-

Add 200 µL of a dextran-coated charcoal suspension to each tube to separate bound from free radioligand.

-

Incubate for 10 minutes.

-

Centrifuge the suspensions at 3000 x g for 10 minutes.

-

Measure the radioactivity in the supernatant to determine the amount of bound [³H]E₂.

-

Calculate the IC₅₀ value, which is the concentration of the test compound that displaces 50% of the radiolabeled ligand.

MCF-7 Cell Proliferation Assay

This assay evaluates the effect of FLTX1 on the proliferation of ER+ breast cancer cells.

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

-

Incubate for 24 hours.

-

Treat the cells with various concentrations of FLTX1 (e.g., 0.01, 0.1, 1, 5, 10 µM) or a vehicle control.

-

For antiestrogenic activity assessment, pre-treat cells with FLTX1 for 24 hours before adding 17β-estradiol (E₂).

-

Incubate the cells for 6 days.

-

Assess cell proliferation using a standard method such as the MTT, SRB, or BrdU assay.

Rodent Uterotrophic Bioassay

This in vivo assay is used to assess the estrogenic or anti-estrogenic effects of a compound on the uterus.

-

Use immature female rats (e.g., 21-22 days old) or ovariectomized adult female rats or mice.

-

Administer the test compound (FLTX1) or a vehicle control daily for three consecutive days via subcutaneous injection or oral gavage.

-

On the fourth day, euthanize the animals and carefully dissect the uteri.

-

Measure both the wet and blotted uterine weights.

-

An increase in uterine weight compared to the control group indicates an estrogenic effect, while a lack of increase in the presence of an estrogen challenge indicates an anti-estrogenic effect.

Conclusion

FLTX1 is a promising molecule for the study of estrogen receptor biology and the development of novel antiestrogenic therapies. Its intrinsic fluorescence provides a powerful tool for cellular and molecular investigations, while its potent antiestrogenic activity, coupled with a lack of uterine agonism in preclinical models, suggests a potentially improved safety profile compared to tamoxifen. The detailed chemical, pharmacological, and methodological information provided in this guide serves as a valuable resource for researchers and drug development professionals interested in leveraging the unique properties of FLTX1.

References

An In-depth Technical Guide to the Biological Activity and Function of FLTX1

Executive Summary

FLTX1 is a novel, fluorescently-tagged derivative of tamoxifen, engineered to function as a Selective Estrogen Receptor Modulator (SERM). It retains the potent antiestrogenic properties of its parent compound, tamoxifen, particularly in estrogen receptor-positive (ER+) breast cancer cells, by competitively binding to the estrogen receptor α (ERα).[1][2] A key distinguishing feature of FLTX1 is its lack of the estrogenic agonistic effects observed with tamoxifen, notably the absence of uterotrophic effects in preclinical in vivo models.[1][3] This "pure" antagonist profile mitigates the risk of endometrial pathologies associated with long-term tamoxifen therapy.[3] Furthermore, its intrinsic fluorescence makes it a valuable molecular probe for visualizing estrogen receptors in both permeabilized and non-permeabilized cells, aiding in the study of receptor pharmacology and localization. This guide provides a comprehensive overview of FLTX1's mechanism of action, biological activities, and the experimental protocols used for its characterization.

Molecular Profile and Mechanism of Action

FLTX1 is synthesized by covalently linking N-demethyltamoxifen to a 7-nitrobenzo[c]oxadiazol-4-yl (NBD) fluorophore. This modification endows the molecule with fluorescent properties without compromising its ability to bind to the ligand-binding domain (LBD) of the estrogen receptor.

Competitive Binding to Estrogen Receptor α (ERα)

Like tamoxifen, FLTX1's primary mechanism of action is the competitive inhibition of 17β-estradiol (E2) binding to ERα. Upon binding, FLTX1 induces a distinct conformational change in the receptor. The bulky fluorescent side chain of FLTX1 physically hinders the repositioning of helix 12 of the LBD into the "agonist" conformation. This prevents the recruitment of transcriptional coactivators necessary for gene expression, thereby blocking the downstream signaling cascade that promotes cell proliferation in hormone-dependent cancers.

Signaling Pathway

The signaling pathway diagram below illustrates the competitive interaction of Estradiol (E2) and FLTX1 with the Estrogen Receptor α and the subsequent downstream effects on gene transcription.

References

FLTX1 In Vitro Characterization: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLTX1 is a novel fluorescent derivative of Tamoxifen, a well-known selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive (ER-positive) breast cancer.[1][2] As a fluorescent analog, FLTX1 serves as a valuable tool for the in vitro characterization of Tamoxifen's binding sites and mechanism of action. It allows for the specific labeling of intracellular estrogen receptors, enabling detailed investigation of their localization and interaction with SERMs.[3][4] This technical guide provides a comprehensive overview of the in vitro characterization of FLTX1, including its biochemical and cellular properties, detailed experimental protocols, and a summary of its interaction with the estrogen receptor signaling pathway.

Biochemical Characterization: Estrogen Receptor Binding Affinity

FLTX1 exhibits a binding affinity for the estrogen receptor (ER) that is comparable to that of Tamoxifen.[1] This has been demonstrated through competitive binding assays, which measure the ability of FLTX1 to displace a radiolabeled estrogen, such as [³H]17β-estradiol, from the receptor.

Table 1: Quantitative Data on FLTX1 Binding Affinity

| Parameter | Value | Cell/System | Reference |

| IC₅₀ vs. [³H]E₂ | 87.5 nM | Rat Uterine Cytosol |

Cellular Characterization: Antiestrogenic Activity

In vitro studies using human breast cancer cell lines, such as MCF-7 and T47D, have consistently demonstrated the antiestrogenic properties of FLTX1. These effects are primarily manifested as an inhibition of cell proliferation and a reduction in estrogen-induced gene transcription.

Inhibition of Cell Proliferation

FLTX1 effectively reduces the proliferation of MCF-7 breast cancer cells in a dose-dependent manner. This inhibitory effect is a hallmark of its antagonistic action on the estrogen receptor, which is a key driver of growth in these cells.

Table 2: Quantitative Data on FLTX1-Mediated Inhibition of Cell Proliferation

| Cell Line | Concentration Range | Duration | Effect | Reference |

| MCF-7 | 0.01 - 10 µM | 6 days | Dose-dependent reduction in cell proliferation |

Modulation of Estrogen Receptor-Mediated Transcriptional Activity

FLTX1 acts as an antagonist of estrogen receptor-mediated transcription. In reporter gene assays, FLTX1 effectively reduces the luciferase expression induced by estradiol. Unlike Tamoxifen, FLTX1 has been shown to lack the partial agonist activity on ERα-dependent transcription that is sometimes observed with other SERMs.

Table 3: Quantitative Data on FLTX1's Effect on Transcriptional Activity

| Cell Line | Assay Type | Concentration Range | Effect | Reference |

| MCF-7 (transiently transfected) | Luciferase Reporter Assay | 0.1 nM - 10 µM | Dose-dependent reduction of estradiol-induced luciferase activity | |

| T47D-KBluc (stably transfected) | Luciferase Reporter Assay | Not specified | Devoid of estrogenic agonist activity |

Experimental Protocols

Estrogen Receptor Competitive Binding Assay

This protocol is adapted from established methods for assessing the binding affinity of compounds to the estrogen receptor.

Objective: To determine the IC₅₀ value of FLTX1 for the estrogen receptor.

Materials:

-

Rat uterine cytosol (prepared from ovariectomized rats)

-

[³H]17β-estradiol (³H-E₂)

-

Unlabeled 17β-estradiol (E₂)

-

FLTX1

-

TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)

-

Hydroxylapatite (HAP) slurry

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of unlabeled E₂ (for standard curve) and FLTX1 in TEDG buffer.

-

In assay tubes, combine rat uterine cytosol (50-100 µg of protein), a fixed concentration of ³H-E₂ (e.g., 0.5-1.0 nM), and varying concentrations of either unlabeled E₂ or FLTX1.

-

Include tubes for total binding (³H-E₂ and cytosol only) and non-specific binding (³H-E₂ and cytosol with a 100-fold excess of unlabeled E₂).

-

Incubate the tubes overnight (16-20 hours) at 4°C.

-

Add cold HAP slurry to each tube to separate bound from free radioligand.

-

Incubate on ice for 15-20 minutes with intermittent vortexing.

-

Centrifuge the tubes and discard the supernatant.

-

Wash the HAP pellet with cold TEDG buffer.

-

Add scintillation fluid to the pellets, vortex, and measure radioactivity using a scintillation counter.

-

Plot the percentage of specific binding against the log concentration of the competitor (E₂ or FLTX1) to determine the IC₅₀ value.

MCF-7 Cell Proliferation Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and proliferation.

Objective: To evaluate the dose-dependent effect of FLTX1 on the proliferation of MCF-7 cells.

Materials:

-

MCF-7 cells

-

Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

FLTX1 stock solution (in DMSO or ethanol)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed MCF-7 cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Prepare serial dilutions of FLTX1 in a complete growth medium.

-

Replace the medium in the wells with the medium containing different concentrations of FLTX1 (0.01 µM to 10 µM). Include vehicle control wells (medium with the same concentration of DMSO or ethanol as the highest FLTX1 concentration).

-

Incubate the plates for 6 days.

-

At the end of the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

-

Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Incubate for 2-4 hours at room temperature in the dark.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell proliferation relative to the vehicle control.

Estrogen Receptor Transcriptional Activity Assay (Luciferase Reporter Assay)

This protocol is based on the use of a cell line containing an estrogen-responsive element (ERE) linked to a luciferase reporter gene.

Objective: To determine the antagonistic effect of FLTX1 on estradiol-induced estrogen receptor transcriptional activity.

Materials:

-

T47D-KBluc cells (stably transfected with an ERE-luciferase reporter) or MCF-7 cells for transient transfection.

-

Complete growth medium.

-

Phenol red-free medium supplemented with charcoal-stripped FBS.

-

FLTX1 stock solution.

-

17β-estradiol (E₂) stock solution.

-

Luciferase assay reagent.

-

96-well plates.

-

Luminometer.

Procedure:

-

Seed cells into 96-well plates and allow them to attach. For transient transfections, transfect MCF-7 cells with an ERE-luciferase reporter plasmid and a control plasmid (e.g., encoding Renilla luciferase).

-

After attachment (or transfection), replace the medium with phenol red-free medium containing charcoal-stripped FBS and incubate for 24-48 hours to deplete endogenous steroids.

-

Treat the cells with varying concentrations of FLTX1 in the presence of a fixed concentration of E₂ (e.g., 0.1 nM). Include controls for vehicle, E₂ alone, and FLTX1 alone.

-

Incubate for 18-24 hours.

-

Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.

-

Normalize firefly luciferase activity to the control reporter (if used) or to total protein concentration.

-

Express the results as a percentage of the maximal E₂-induced activity.

FLTX1 and ERα Colocalization by Confocal Microscopy

This protocol is designed to visualize the intracellular localization of FLTX1 and its colocalization with the estrogen receptor alpha.

Objective: To visually confirm the interaction of FLTX1 with ERα within cells.

Materials:

-

MCF-7 cells.

-

Glass coverslips or chamber slides.

-

FLTX1 stock solution.

-

Primary antibody against ERα.

-

Fluorescently labeled secondary antibody (e.g., Alexa Fluor 647).

-

4% Paraformaldehyde (PFA) in PBS.

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS).

-

Blocking buffer (e.g., 5% BSA in PBS).

-

DAPI for nuclear staining.

-

Mounting medium.

-

Confocal microscope.

Procedure:

-

Grow MCF-7 cells on glass coverslips or chamber slides.

-

Treat the cells with FLTX1 (e.g., 1-10 µM) for a specified time (e.g., 2 hours).

-

Wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Wash with PBS and permeabilize with permeabilization buffer for 10 minutes.

-

Wash with PBS and block with blocking buffer for 1 hour.

-

Incubate with the primary antibody against ERα overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain with DAPI for 5 minutes.

-

Wash with PBS and mount the coverslips onto microscope slides using a mounting medium.

-

Visualize the fluorescence using a confocal microscope. FLTX1 will fluoresce in its characteristic wavelength range (e.g., green), the secondary antibody will fluoresce in its range (e.g., far-red), and DAPI will be blue. Colocalization will appear as an overlap of the signals.

Signaling Pathway and Mechanism of Action

FLTX1, as a derivative of Tamoxifen, functions as a Selective Estrogen Receptor Modulator (SERM). It exerts its effects by competitively binding to the estrogen receptor, thereby blocking the binding of the natural ligand, 17β-estradiol. The binding of FLTX1 to the ER induces a conformational change in the receptor that is different from that induced by estradiol. This altered conformation prevents the recruitment of coactivators necessary for gene transcription, leading to the recruitment of corepressors. Consequently, the expression of estrogen-responsive genes that promote cell proliferation is inhibited.

dot

Caption: Estrogen Receptor Signaling and FLTX1 Mechanism of Action.

Experimental Workflow

The in vitro characterization of a fluorescent ligand like FLTX1 typically follows a logical progression from initial biochemical binding assays to more complex cell-based functional assays.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Unique SERM-like properties of the novel fluorescent tamoxifen derivative FLTX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Molecular mechanisms of selective estrogen receptor modulator (SERM) action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Preclinical Profile of FLTX1: A Novel Selective Estrogen Receptor Modulator

Introduction

FLTX1 is a novel fluorescent derivative of tamoxifen, a well-established selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor-positive (ER+) breast cancer.[1] Preclinical studies have been conducted to characterize the pharmacological and biological activities of FLTX1, highlighting its potential as both a therapeutic agent and a research tool. This document provides a comprehensive overview of the key preclinical findings for FLTX1, with a focus on its binding characteristics, in vitro and in vivo efficacy, and proposed mechanism of action.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical evaluations of FLTX1.

Table 1: In Vitro Efficacy of FLTX1

| Parameter | Cell Line | Value | Reference |

| IC50 (Cell Proliferation) | MCF7 | More effective than Tamoxifen at 0.1 μM | [2] |

| IC50 (E2-induced Luciferase Activity) | MCF7 | 1.74 μM | [2] |

| T47D-KBluc | 0.61 μM | [2] | |

| IC50 ([3H] E2 Competitive Displacement) | Rat Uterine Cytosol | 87.5 nM | [2] |

Table 2: Comparative Binding Affinity

| Compound | Relative Binding Affinity for ER (compared to Tamoxifen) | Reference |

| FLTX1 | 141% |

Experimental Protocols

Detailed methodologies for the key experiments cited are as follows:

1. Cell Proliferation Assay

-

Cell Line: MCF7 human breast cancer cells.

-

Treatment: Cells were treated with FLTX1 over a concentration range of 0.01-10 μM for a period of 6 days.

-

Method: The effect of FLTX1 on cell proliferation was assessed. In some experiments, cells were pretreated with FLTX1 for 24 hours before the addition of estradiol (E2) to evaluate the counteraction of E2-induced cell growth.

-

Outcome: FLTX1 was found to reduce MCF7 cell proliferation in a dose-dependent manner and was significantly more effective than tamoxifen at a concentration of 0.1 μM.

2. Competitive Estrogen Receptor Binding Assay

-

Preparation: Cytosol from rat uteruses, rich in estrogen receptors, was used.

-

Method: The assay was performed by incubating the rat uterine cytosol with a fixed concentration of radiolabeled estradiol ([3H] E2) and increasing concentrations of unlabeled FLTX1 (from 0.1 nM to 100 μM) for 18 hours. The ability of FLTX1 to displace the radiolabeled E2 from the estrogen receptors was measured.

-

Outcome: FLTX1 competitively displaced [3H] E2 from estrogen receptors with an IC50 value of 87.5 nM.

3. Reporter Gene Assay for Transcriptional Activity

-

Cell Lines: MCF7 cells transiently transfected with a 3xERE-luciferase reporter construct and T47D-KBluc cells stably expressing a luciferase reporter gene under the control of estrogen response elements (EREs).

-

Method: The transfected cells were treated with FLTX1. To assess antagonistic activity, cells were pretreated with FLTX1 for 8 hours before the addition of estradiol. Luciferase activity, indicative of ER-mediated gene transcription, was then measured.

-

Outcome: FLTX1 demonstrated antiestrogenic activity comparable to tamoxifen by inhibiting E2-induced luciferase expression. Notably, unlike tamoxifen, FLTX1 did not show significant agonistic (estrogenic) effects on ERα-dependent transcriptional activity.

4. In Vivo Uterotrophic Assay

-

Animal Models: Immature female CD-1 mice and Sprague-Dawley rats.

-

Treatment: Animals were administered FLTX1 via subcutaneous injection at doses ranging from 0.01 to 1 mg/kg/day for 3 days.

-

Method: The uterotrophic effect was evaluated by measuring changes in uterine weight and assessing for hyperplasic and hypertrophic effects. Proliferating cell nuclear antigen (PCNA) immunoreactivity was also analyzed.

-

Outcome: In contrast to tamoxifen, FLTX1 did not exhibit estrogenic uterotrophic effects in mice. It did not cause hyperplasia or hypertrophy and did not alter basal PCNA immunoreactivity. In the rat model, FLTX1 showed antagonistic activity similar to tamoxifen at lower doses and only induced uterotrophy at the highest dose tested.

Signaling Pathways and Experimental Workflows

FLTX1 Mechanism of Action

FLTX1, like tamoxifen, is a selective estrogen receptor modulator. It competitively binds to the ligand-binding domain of the estrogen receptor (ERα), displacing the natural ligand, 17β-estradiol. This binding prevents the receptor from adopting its active conformation, which in turn inhibits the recruitment of coactivators necessary for the transcription of estrogen-responsive genes. This antagonistic action leads to a reduction in estrogen-dependent cell proliferation in ER+ breast cancer cells.

Experimental Workflow for Antiestrogenic Activity Assessment

The preclinical evaluation of FLTX1's antiestrogenic properties follows a multi-step workflow, beginning with in vitro assays to determine its binding affinity and effect on cell proliferation and gene transcription, followed by in vivo studies in animal models to assess its systemic effects and lack of uterotrophic activity.

The preclinical data for FLTX1 demonstrate that it is a potent antiestrogenic compound with a strong binding affinity for the estrogen receptor. It effectively inhibits the proliferation of ER+ breast cancer cells in vitro and, importantly, lacks the undesirable estrogenic effects on the uterus that are a known side effect of tamoxifen. These findings suggest that FLTX1 holds promise as a potential therapeutic alternative to tamoxifen in the treatment of estrogen-dependent breast cancers. Furthermore, its fluorescent properties make it a valuable tool for studying the molecular pharmacology of tamoxifen and the biology of estrogen receptors.

References

Modulating the FLT3 Signaling Pathway: A Technical Guide for Researchers

An In-Depth Examination of Core Mechanisms, Inhibitory Strategies, and Experimental Methodologies for Drug Discovery and Development

This technical guide provides a comprehensive overview of the FMS-like tyrosine kinase 3 (FLT3) signaling pathway, a critical regulator of hematopoiesis and a key therapeutic target in acute myeloid leukemia (AML). Designed for researchers, scientists, and drug development professionals, this document details the molecular intricacies of FLT3 signaling, the impact of oncogenic mutations, and the mechanisms of action of various small molecule inhibitors. Furthermore, it offers detailed experimental protocols and quantitative data to facilitate the study and therapeutic targeting of this pivotal pathway.

The FLT3 Receptor and its Ligand

FMS-like tyrosine kinase 3 (FLT3), also known as fetal liver kinase-2 (FLK2), is a member of the class III receptor tyrosine kinase family, which also includes KIT, FMS, and PDGF-R.[1] FLT3 is a transmembrane glycoprotein composed of five extracellular immunoglobulin-like domains, a transmembrane domain, a juxtamembrane (JM) domain, and a cytoplasmic tyrosine kinase (TK) domain that is interrupted by a kinase insert.[1][2] The expression of FLT3 is primarily restricted to hematopoietic stem and progenitor cells, where it plays a crucial role in their survival, proliferation, and differentiation.[2][3]

The cognate ligand for FLT3, FLT3 ligand (FL), is a hematopoietic cytokine that exists in both membrane-bound and soluble forms. FL is produced by bone marrow stromal cells and other hematopoietic cells. While FL alone has a modest effect on progenitor cell proliferation, it acts synergistically with other growth factors and cytokines to stimulate the expansion of hematopoietic progenitors. Upon binding of the dimeric FL, the FLT3 receptor homodimerizes, leading to the autophosphorylation of tyrosine residues within the cytoplasmic domain. This activation creates docking sites for various downstream signaling molecules, initiating a cascade of intracellular events.

The FLT3 Signaling Cascade

Activation of the FLT3 receptor triggers several key downstream signaling pathways that are essential for normal hematopoietic function. The primary cascades involved are the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, the mitogen-activated protein kinase (MAPK) pathway, and the signal transducer and activator of transcription (STAT) pathway.

Wild-Type FLT3 Signaling

In the presence of its ligand, wild-type FLT3 activation leads to the recruitment and phosphorylation of adaptor proteins such as Shc, Grb2, and the p85 subunit of PI3K. This, in turn, activates the PI3K/Akt and Ras/Raf/MEK/ERK (MAPK) pathways, which promote cell survival, proliferation, and differentiation.

Oncogenic FLT3 Signaling in AML

In approximately one-third of patients with AML, FLT3 is constitutively activated by mutations, leading to ligand-independent signaling and uncontrolled proliferation of leukemic blasts. The two most common types of activating mutations are internal tandem duplications (ITD) within the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), most frequently at the D835 residue.

FLT3-ITD mutations, found in about 25% of AML cases, are associated with a poor prognosis, characterized by increased relapse rates and reduced overall survival. FLT3-TKD mutations occur in approximately 5-10% of AML patients. Both mutation types result in constitutive activation of the kinase and its downstream pathways. Notably, in contrast to wild-type signaling, mutated FLT3 potently activates the STAT5 pathway, which is a key driver of leukemogenesis.

Pharmacological Modulation of FLT3 Signaling

The critical role of mutated FLT3 in driving AML has led to the development of numerous small molecule inhibitors that target the kinase activity of the receptor. These inhibitors are broadly classified into two generations based on their specificity and potency.

First-Generation FLT3 Inhibitors

First-generation inhibitors, such as midostaurin and sorafenib, are multi-kinase inhibitors that, in addition to FLT3, also target other kinases like KIT, PDGFR, and VEGFR. While they have shown clinical activity, their lack of specificity can lead to off-target effects. Midostaurin, in combination with standard chemotherapy, is approved for the treatment of newly diagnosed FLT3-mutated AML.

Second-Generation FLT3 Inhibitors

Second-generation inhibitors, including gilteritinib, quizartinib, and crenolanib, were designed to be more potent and selective for FLT3. Gilteritinib is a potent inhibitor of both FLT3-ITD and FLT3-TKD mutations. Quizartinib is highly potent against FLT3-ITD but has less activity against TKD mutations. Crenolanib is a pan-FLT3 inhibitor with activity against both ITD and TKD mutations, including those that confer resistance to other inhibitors.

The following tables summarize the in vitro potency (IC50 values) of selected FLT3 inhibitors against various FLT3 mutations and in different cell lines.

Table 1: IC50 Values (nM) of FLT3 Inhibitors Against FLT3-ITD

| Inhibitor | Cell Line | IC50 (nM) |

| Gilteritinib | MV4-11 | 0.7 - 1.8 |

| MOLM-14 | 0.7 - 1.8 | |

| Quizartinib | MV4-11 | 0.40 |

| MOLM-13 | 0.89 | |

| MOLM-14 | 0.73 | |

| Sorafenib | FLT3-ITD | 18.5 |

| Crenolanib | FLT3-ITD | ~2 |

| Midostaurin | MOLM-14 | <10 |

Data compiled from multiple sources.

Table 2: IC50 Values (nM) of FLT3 Inhibitors Against FLT3-TKD (D835Y)

| Inhibitor | Cell Line / Mutation | IC50 (nM) |

| Gilteritinib | Ba/F3-D835Y | <1 |

| Quizartinib | Ba/F3-D835Y | >1000 |

| Sorafenib | D835Y | >2000 |

| Crenolanib | Ba/F3-D835Y | ~10 |

| Midostaurin | Ba/F3-D835Y | <50 |

Data compiled from multiple sources.

Experimental Protocols for Studying FLT3 Signaling

This section provides detailed methodologies for key experiments used to investigate the FLT3 signaling pathway and the effects of its inhibitors.

Western Blotting for FLT3 Pathway Analysis

Objective: To assess the phosphorylation status of FLT3 and its downstream signaling proteins (STAT5, AKT, ERK) in response to FLT3 inhibitor treatment.

Materials:

-

AML cell lines (e.g., MV4-11, MOLM-14)

-

FLT3 inhibitors

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-FLT3, anti-FLT3, anti-phospho-STAT5, anti-STAT5, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

Protocol:

-

Seed AML cells at a density of 1x10^6 cells/mL and culture overnight.

-

Treat cells with various concentrations of the FLT3 inhibitor or DMSO (vehicle control) for the desired time (e.g., 2-4 hours).

-

Harvest cells by centrifugation and wash once with ice-cold PBS.

-

Lyse the cell pellet with RIPA buffer on ice for 30 minutes, with vortexing every 10 minutes.

-

Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Visualize the protein bands using an ECL substrate and an imaging system.

In Vitro Kinase Assay

Objective: To determine the in vitro potency (IC50) of a compound against FLT3 kinase activity.

Materials:

-

Recombinant human FLT3 kinase

-

Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

ATP

-

Poly(Glu, Tyr) 4:1 peptide substrate

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Test compounds (FLT3 inhibitors)

Protocol:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the kinase reaction buffer, recombinant FLT3 kinase, and the peptide substrate.

-

Add the serially diluted test compound or DMSO (control) to the wells.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to the DMSO control.

-

Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Flow Cytometry for Apoptosis Analysis

Objective: To quantify the induction of apoptosis in AML cells following treatment with an FLT3 inhibitor.

Materials:

-

AML cell lines

-

FLT3 inhibitors

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

Protocol:

-

Seed AML cells and treat with the FLT3 inhibitor or DMSO for a specified time (e.g., 24-48 hours).

-

Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1x10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

Gate on the cell population and quantify the percentage of cells in each quadrant:

-

Lower-left (Annexin V-/PI-): Live cells

-

Lower-right (Annexin V+/PI-): Early apoptotic cells

-

Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

-

Upper-left (Annexin V-/PI+): Necrotic cells

-

Conclusion

The FLT3 signaling pathway represents a cornerstone in the pathobiology of a significant subset of AML. The development of targeted inhibitors has marked a paradigm shift in the treatment of FLT3-mutated AML, offering improved outcomes for patients with this aggressive disease. This guide provides a foundational understanding of the FLT3 pathway, the rationale for its therapeutic targeting, and the practical methodologies required for its investigation. A thorough comprehension of these principles is essential for the continued development of more effective and durable therapeutic strategies against FLT3-driven malignancies.

References

FLTX1 target engagement studies

An In-Depth Technical Guide to FLTX1 Target Engagement Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

FLTX1 is a novel fluorescent derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM).[1][2][3] Its intrinsic fluorescence provides a powerful tool for researchers to visualize and track its engagement with intracellular targets.[4][5] The primary and well-characterized target of FLTX1 is the estrogen receptor (ER), particularly the alpha subtype (ERα). This guide provides an in-depth overview of target engagement studies for FLTX1, focusing on its interaction with ERα. It details experimental protocols for key assays, presents quantitative data, and visualizes relevant pathways and workflows.

While the FMS-like tyrosine kinase 3 (FLT3) is a critical target in certain cancers like acute myeloid leukemia (AML), current scientific literature does not establish a direct interaction between FLTX1 and FLT3. Therefore, this document will focus on the confirmed target of FLTX1, the estrogen receptor. The principles and methods described herein, however, can be adapted to study the target engagement of other compounds with their respective targets.

FLTX1 and its Target: The Estrogen Receptor

FLTX1, like its parent compound tamoxifen, is a competitive antagonist of the estrogen receptor. It binds to the ligand-binding domain of ER, preventing the binding of its natural ligand, estradiol, and thereby inhibiting the receptor's transcriptional activity. This antagonistic action on ER is the basis of its anti-proliferative effects in estrogen-receptor-positive breast cancer cells.

Estrogen Receptor Signaling Pathway

The estrogen receptor, upon binding to estradiol, translocates to the nucleus, dimerizes, and binds to estrogen response elements (EREs) on the DNA. This initiates the transcription of genes involved in cell proliferation and survival. FLTX1 binding to ER prevents this conformational change and subsequent gene transcription.

Quantitative Data: FLTX1 Target Engagement

Several studies have quantified the interaction of FLTX1 with its target and its cellular effects. This data is crucial for understanding its potency and efficacy.

| Parameter | Cell Line/System | Value | Reference |

| IC50 (ERα Binding) | Rat Uterine Cytosol | 87.5 nM | |

| IC50 (Luciferase Activity) | MCF7 cells | 1.74 µM | |

| IC50 (Luciferase Activity) | T47D-KBluc cells | 0.61 µM |

Experimental Protocols for Target Engagement Studies

Several biophysical and cell-based assays can be employed to study the direct engagement of FLTX1 with the estrogen receptor in a cellular context.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement by measuring the thermal stabilization of a protein upon ligand binding.

References

- 1. Unique SERM-like properties of the novel fluorescent tamoxifen derivative FLTX1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FLTX2: A Novel Tamoxifen Derivative Endowed with Antiestrogenic, Fluorescent, and Photosensitizer Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

FLTX1: A Comprehensive Technical Guide on Pharmacodynamics and Pharmacokinetics

An In-depth Analysis for Researchers and Drug Development Professionals

Introduction: FLTX1 is a novel, fluorescently-tagged derivative of tamoxifen, a well-established selective estrogen receptor modulator (SERM) used in the treatment of estrogen receptor (ER)-positive breast cancer. This document provides a detailed technical overview of the pharmacodynamics and currently understood pharmacokinetic properties of FLTX1, designed to inform researchers, scientists, and professionals in the field of drug development.

Pharmacodynamics

The pharmacodynamic profile of FLTX1 has been characterized through a series of in vitro and in vivo studies, establishing its mechanism of action and therapeutic potential.

Mechanism of Action

FLTX1 functions as a selective estrogen receptor modulator, exhibiting a distinct tissue-specific profile of estrogen receptor agonism and antagonism. Its primary mechanism involves competitive binding to the estrogen receptor, thereby modulating the transcription of estrogen-responsive genes.

-

Estrogen Receptor Binding: FLTX1 binds to the estrogen receptor α (ERα), displacing the natural ligand, 17β-estradiol.[1] This interaction has been confirmed through competitive binding assays and colocalization studies using confocal microscopy.[1][2]

-

Transcriptional Regulation: Upon binding to ERα, FLTX1 induces a conformational change in the receptor. Unlike estradiol, which promotes the recruitment of coactivators to initiate gene transcription, FLTX1-bound ERα appears to hinder the recruitment of these necessary coactivators. This leads to the antagonism of ER-mediated transcriptional activity, a key factor in its anti-proliferative effects in ER-positive breast cancer cells.[3]

A diagram illustrating the proposed signaling pathway of FLTX1 in an ER-positive breast cancer cell is presented below.

Caption: FLTX1 Signaling Pathway in ER-Positive Breast Cancer Cells.

In Vitro Studies

A summary of the key quantitative data from in vitro studies is presented in the table below.

| Parameter | Cell Line | Value | Reference |

| ERα Binding Affinity (IC50) | Rat Uterine Cytosol | 87.5 nM | [4] |

| Inhibition of E2-induced Luciferase Activity (IC50) | MCF7 | 1.74 µM | |

| T47D-KBluc | 0.61 µM | ||

| Inhibition of Cell Proliferation | MCF7 | Dose-dependent |

-

Antiestrogenic Activity: In human breast cancer cell lines (MCF7 and T47D), FLTX1 demonstrates potent antiestrogenic activity. It effectively inhibits estradiol-induced cell proliferation in a dose-dependent manner. Furthermore, in luciferase reporter assays, FLTX1 significantly reduces the transcriptional activity induced by estradiol.

-

Lack of Agonistic Activity: A key characteristic of FLTX1 is its lack of significant estrogenic agonist activity in breast cancer cells. Unlike tamoxifen, which can exhibit partial agonist effects, FLTX1 does not stimulate ERα-dependent transcriptional activity in MCF7 and T47D-KBluc cells.

In Vivo Studies

Animal studies have been conducted to evaluate the systemic effects of FLTX1.

| Parameter | Species | Effect | Reference |

| Uterotrophic Effect | Mice and Rats | Devoid of estrogenic uterotrophic effects | |

| Antagonistic Activity | Rats | Comparable to tamoxifen at lower doses |

-

Uterine Effects: In contrast to tamoxifen, which is known to have estrogenic effects on the uterus, in vivo assays in both mice and rats have shown that FLTX1 is devoid of such uterotrophic effects. It does not induce the hyperplasic and hypertrophic effects in the uterus that are associated with tamoxifen.

-

Antagonistic Profile: In a rat uterine model, FLTX1 displayed antagonistic activity comparable to that of tamoxifen at lower doses. Estrogenic uterotrophy was only observed at the highest dose tested.

Pharmacokinetics

Detailed pharmacokinetic studies on FLTX1, including its absorption, distribution, metabolism, and excretion (ADME), have not been extensively reported in the available literature. As a derivative of tamoxifen, it is plausible that it shares some metabolic pathways, but specific data on FLTX1's half-life, bioavailability, and metabolic profile are not currently available.

Experimental Protocols

This section provides an overview of the methodologies used in the key experiments cited in this guide.

Estrogen Receptor Binding Assay

-

Objective: To determine the binding affinity of FLTX1 to the estrogen receptor.

-

Methodology: A competitive radioligand binding assay is performed using rat uterine cytosol, which is rich in ERα.

-

Uterine cytosol is incubated with a fixed concentration of [3H]-labeled estradiol ([3H]E2).

-

Increasing concentrations of unlabeled FLTX1 are added to compete with [3H]E2 for binding to the ER.

-

After an incubation period of 18 hours at 4°C, bound and free radioligand are separated using dextran-coated charcoal.

-

The radioactivity of the bound fraction is measured by liquid scintillation counting.

-

The concentration of FLTX1 that inhibits 50% of the specific binding of [3H]E2 (IC50) is calculated.

-

A workflow for the estrogen receptor binding assay is depicted below.

References

FLTX1: An In-Depth Technical Guide on the Initial Safety and Toxicity Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial safety and toxicity profile of FLTX1, a novel fluorescent derivative of tamoxifen. FLTX1 is a selective estrogen receptor modulator (SERM) designed to retain the antiestrogenic properties of tamoxifen in breast cancer cells while mitigating key toxicities, particularly the estrogenic effects on the uterus. This document synthesizes publicly available preclinical data, focusing on quantitative safety parameters, detailed experimental methodologies, and the underlying mechanistic pathways.

Executive Summary